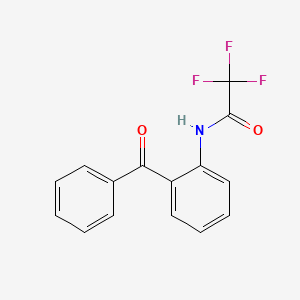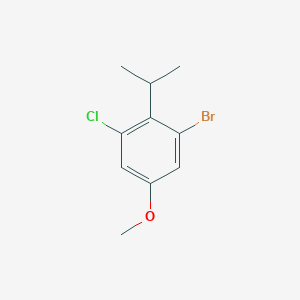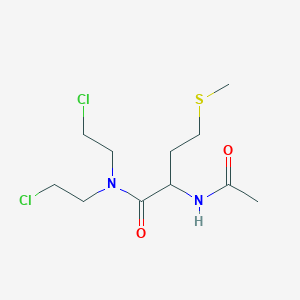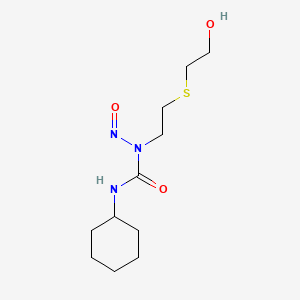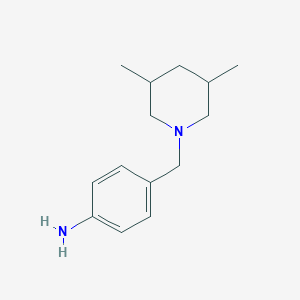![molecular formula C18H15N3S4 B13995890 3-[[(2-Prop-2-enylsulfanyl-1,3-benzothiazol-6-yl)amino]methyl]-1,3-benzothiazole-2-thione CAS No. 64178-49-0](/img/structure/B13995890.png)
3-[[(2-Prop-2-enylsulfanyl-1,3-benzothiazol-6-yl)amino]methyl]-1,3-benzothiazole-2-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2(3H)-BENZOTHIAZOLETHIONE,3-[[[2-(2-PROPEN-1-YLTHIO)-6-BENZOTHIAZOLYL]AMINO]METHYL]- is a complex organic compound belonging to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, agriculture, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(3H)-BENZOTHIAZOLETHIONE,3-[[[2-(2-PROPEN-1-YLTHIO)-6-BENZOTHIAZOLYL]AMINO]METHYL]- typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-aminobenzothiazole with an appropriate aldehyde or ketone, followed by cyclization and thiolation reactions. The reaction conditions often require the use of catalysts such as copper(I) iodide and solvents like dimethylformamide (DMF) to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction parameters such as temperature, pressure, and reaction time is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2(3H)-BENZOTHIAZOLETHIONE,3-[[[2-(2-PROPEN-1-YLTHIO)-6-BENZOTHIAZOLYL]AMINO]METHYL]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in ethanol or tetrahydrofuran (THF).
Substitution: Halogenated reagents, nucleophiles like amines or thiols; reactions may require catalysts such as palladium or copper.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted benzothiazole compounds.
Scientific Research Applications
2(3H)-BENZOTHIAZOLETHIONE,3-[[[2-(2-PROPEN-1-YLTHIO)-6-BENZOTHIAZOLYL]AMINO]METHYL]- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 2(3H)-BENZOTHIAZOLETHIONE,3-[[[2-(2-PROPEN-1-YLTHIO)-6-BENZOTHIAZOLYL]AMINO]METHYL]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, disrupting cellular signaling pathways and inducing cell death in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Benzothiazole: A simpler analog with similar biological activities.
Benzoxazole: Contains an oxygen atom instead of sulfur, exhibiting different chemical properties.
Imidazole: A five-membered ring with two nitrogen atoms, known for its broad range of biological activities
Uniqueness
2(3H)-BENZOTHIAZOLETHIONE,3-[[[2-(2-PROPEN-1-YLTHIO)-6-BENZOTHIAZOLYL]AMINO]METHYL]- is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of both benzothiazole and thione moieties allows for versatile chemical modifications and interactions with biological targets.
Properties
CAS No. |
64178-49-0 |
|---|---|
Molecular Formula |
C18H15N3S4 |
Molecular Weight |
401.6 g/mol |
IUPAC Name |
3-[[(2-prop-2-enylsulfanyl-1,3-benzothiazol-6-yl)amino]methyl]-1,3-benzothiazole-2-thione |
InChI |
InChI=1S/C18H15N3S4/c1-2-9-23-17-20-13-8-7-12(10-16(13)24-17)19-11-21-14-5-3-4-6-15(14)25-18(21)22/h2-8,10,19H,1,9,11H2 |
InChI Key |
NLKGQIVCKVBYHV-UHFFFAOYSA-N |
Canonical SMILES |
C=CCSC1=NC2=C(S1)C=C(C=C2)NCN3C4=CC=CC=C4SC3=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(4-chlorophenyl)quinolin-3-yl]acetamide](/img/structure/B13995815.png)
![N,N-bis(2-chloroethyl)-3-fluoro-4-[(4-fluorophenyl)iminomethyl]aniline](/img/structure/B13995822.png)
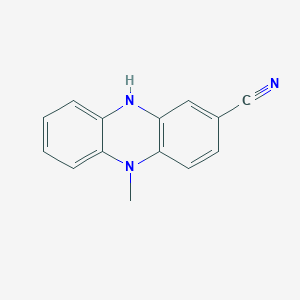
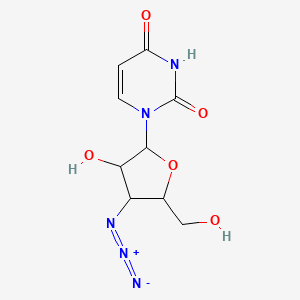

![3-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]propanenitrile](/img/structure/B13995841.png)


![9,10-Dimethoxy-3-propyl-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one;hydrochloride](/img/structure/B13995873.png)
